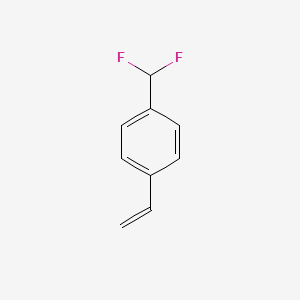

1-(difluoromethyl)-4-ethenylbenzene

描述

Significance of Fluorine-Containing Organic Compounds

The introduction of fluorine into organic compounds dramatically alters their physical, chemical, and biological properties. nih.govrsc.orgrsc.org The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a high dissociation energy of approximately 485 kJ/mol. rsc.orgmdpi.com This inherent strength imparts exceptional thermal stability and resistance to chemical degradation in the resulting materials. rsc.org

Furthermore, the high electronegativity of fluorine and the low polarizability of the C-F bond contribute to a range of desirable characteristics in fluorinated polymers, including hydrophobicity, low surface energy, and oil-repellency. rsc.org These properties are highly sought after in a variety of applications, from advanced coatings and membranes to specialized electronic components. rsc.orgnih.gov In the realm of biomedicine, the incorporation of fluorine can enhance the metabolic stability and bioavailability of pharmaceutical compounds. nih.govresearchgate.net

The Role of Ethenylbenzene Derivatives as Building Blocks

Ethenylbenzene, commonly known as styrene (B11656), and its derivatives are fundamental monomers in the polymer industry. juniperpublishers.com The vinyl group of these compounds readily participates in polymerization reactions, forming the backbone of a vast array of plastics and resins. juniperpublishers.comresearchgate.net The aromatic ring of the ethenylbenzene structure provides a versatile platform for chemical modification, allowing for the introduction of various functional groups to tune the properties of the resulting polymer. juniperpublishers.com

The copolymerization of different ethenylbenzene derivatives or their combination with other monomers allows for the production of materials with a wide spectrum of properties, from the brittle transparency of general-purpose polystyrene to the toughness of high-impact polystyrene (HIPS) and the chemical resistance of styrene-acrylonitrile (SAN) copolymers. juniperpublishers.com

Contextualization of 1-(Difluoromethyl)-4-ethenylbenzene within Fluorinated Styrenic Architectures

This compound, also referred to in scientific literature as α-(difluoromethyl)styrene (DFMST), belongs to the class of fluorinated styrenic monomers. nih.govnih.gov These monomers are characterized by the presence of one or more fluorine atoms or fluorine-containing substituents on the styrene framework. nih.govnih.gov The introduction of fluorinated groups, such as the difluoromethyl group (-CF2H), onto the styrenic backbone is a strategic approach to combine the processability of styrenic polymers with the unique properties conferred by fluorine. nih.gov

Structure

3D Structure

属性

IUPAC Name |

1-(difluoromethyl)-4-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHBYLMBDSZSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1548183-93-2 | |

| Record name | 1-(difluoromethyl)-4-ethenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of 1 Difluoromethyl 4 Ethenylbenzene

The process begins with a base-induced difluoromethylation of a suitable precursor, utilizing a selective difluoromethylating agent. This is followed by a reductive desulfonylation step and subsequent dehydration to yield the final monomer. nih.gov

Table 1: Physicochemical Properties of 1-(Difluoromethyl)-4-ethenylbenzene

| Property | Value |

| Molecular Formula | C9H8F2 |

| Molecular Weight | 154.16 g/mol |

| Appearance | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| Density | Not specified in provided results |

Data sourced from available chemical supplier information.

Reactivity and Derivatization of 1 Difluoromethyl 4 Ethenylbenzene

Reactions at the Ethenyl Group

The ethenyl group of 1-(difluoromethyl)-4-ethenylbenzene is susceptible to a variety of addition reactions, providing a versatile handle for further molecular elaboration.

Electrophilic Addition Reactions

Electrophilic addition reactions to the vinyl group of styrene (B11656) derivatives are well-established. In the case of this compound, the electron-withdrawing nature of the difluoromethyl group influences the reactivity of the double bond. The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), proceeds through the formation of a cyclic halonium ion intermediate. libretexts.org The subsequent attack by the halide anion results in the formation of a vicinal dihalide. libretexts.org The reaction is typically stereoselective, leading to anti-addition products. libretexts.org

The general mechanism involves the polarization of the halogen molecule as it approaches the electron-rich double bond, leading to heterolytic cleavage and the formation of a positively charged halogen species that acts as an electrophile. libretexts.org

Table 1: Examples of Electrophilic Addition Reactions

| Electrophile | Reagent | Product |

| Bromine | Br₂ in CCl₄ | 1-(1,2-dibromoethyl)-4-(difluoromethyl)benzene |

| Chlorine | Cl₂ in CH₂Cl₂ | 1-(1,2-dichloroethyl)-4-(difluoromethyl)benzene |

| Hydrogen Bromide | HBr | 1-(1-bromoethyl)-4-(difluoromethyl)benzene (major product, following Markovnikov's rule) |

Note: The regioselectivity of hydrogen halide addition generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through a more stable carbocation intermediate. libretexts.org

Radical Addition Reactions

Radical additions to the ethenyl group of this compound offer an alternative pathway to functionalization, often with regioselectivity opposite to that of electrophilic additions (anti-Markovnikov). These reactions are initiated by a radical species, which can be generated from various precursors using methods like photoredox catalysis. rsc.org

For instance, the visible light-mediated atom transfer radical addition (ATRA) of (phenylsulfonyl)difluoromethyl iodide to styrenes has been reported. rsc.org This method allows for the difunctionalization of the alkene. Similarly, radical additions of thiols (thiol-ene reaction) or organotin hydrides (hydrostannylation) can proceed via a radical mechanism, typically initiated by a radical initiator like AIBN (azobisisobutyronitrile). youtube.com The reaction mechanism involves the addition of the radical to the double bond to form a stabilized benzylic radical, which then abstracts a hydrogen atom from another molecule to propagate the chain. youtube.com

Table 2: Radical Addition Reactions to Styrenes

| Radical Source | Initiator | Product Type | Regioselectivity |

| (Phenylsulfonyl)difluoromethyl iodide | Visible Light/Photocatalyst | Difunctionalized Alkane | - |

| Thiol (R-SH) | AIBN/Heat or Light | Thioether | anti-Markovnikov |

| Tributyltin hydride (Bu₃SnH) | AIBN/Heat | Alkylstannane | anti-Markovnikov |

Data compiled from studies on radical additions to styrene derivatives. rsc.orgyoutube.com

Cycloaddition Reactions (e.g., [2+2], Diels-Alder)

The ethenyl group of this compound can participate as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. wikipedia.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The difluoromethyl group, being electron-withdrawing, increases the dienophilic character of the vinyl group in this compound. These reactions are typically concerted and stereospecific. wikipedia.orgbeilstein-journals.org

For example, the reaction with a conjugated diene like cyclopentadiene (B3395910) would yield a bicyclic adduct. beilstein-journals.org The reaction of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes has been shown to produce monofluorinated norbornenes in high yields. beilstein-journals.org

Thermally initiated [2+2] cycloadditions between two alkenes are generally forbidden by the Woodward-Hoffmann rules and require photochemical conditions. youtube.com However, transition metal-catalyzed [2+2] cycloadditions can proceed under milder conditions.

Table 3: Cycloaddition Reactions Involving Styrene Derivatives

| Reaction Type | Diene/Alkene Partner | Conditions | Product |

| Diels-Alder [4+2] | 1,3-Butadiene | Thermal | Substituted Cyclohexene |

| Diels-Alder [4+2] | Cyclopentadiene | Thermal | Bicyclic Adduct (Norbornene derivative) |

| [2+2] Cycloaddition | Ethylene | Photochemical (UV light) | Substituted Cyclobutane |

The Diels-Alder reaction is a cornerstone of organic synthesis for constructing complex cyclic systems. wikipedia.orgresearchgate.netmasterorganicchemistry.com

Hydrofunctionalization (e.g., Hydrofluorination, Hydroazidation)

Hydrofunctionalization reactions introduce a hydrogen atom and a functional group across the double bond. Iron-catalyzed hydromagnesiation of styrene derivatives followed by trapping with an electrophile is a versatile method for formal hydrofunctionalization. nih.gov This allows for the introduction of various functionalities, including fluorine (hydrofluorination). nih.gov

Organic photoredox catalysis has enabled the anti-Markovnikov hydroazidation of activated olefins, including styrene derivatives. nih.gov This reaction typically uses an organic acridinium (B8443388) salt as a photocatalyst under blue light irradiation, providing access to organic azides which are valuable synthetic intermediates. nih.gov

Transformations of the Difluoromethyl Group

The difluoromethyl group is generally robust but can undergo specific transformations under certain conditions.

Interconversion with Other Fluorinated Moieties (e.g., Trifluoromethylation)

The selective transformation of a difluoromethyl group into a trifluoromethyl group is a challenging but valuable conversion. While direct conversion is not commonly reported, stepwise processes may be envisioned. More prevalent in the literature is the conversion of a trifluoromethyl group to a difunctionalized methylene (B1212753) group. researchgate.net The controlled, selective transformation of C-F bonds in trifluoromethyl groups is an active area of research. researchgate.nettcichemicals.com

Conversely, the introduction of a difluoromethyl group onto an aromatic ring can be achieved through various methods, including the use of difluoromethylation reagents in late-stage functionalization strategies. mdpi.comrsc.org

Nucleophilic Substitution Reactions adjacent to the Difluoromethyl Group

Direct nucleophilic substitution at the carbon atom of the difluoromethyl group is challenging due to the high strength of the C-F bond and the diminished reactivity of fluorinated carbon centers toward traditional SN2 pathways. nih.gov Instead, reactivity adjacent to the difluoromethyl group is primarily characterized by the generation of a carbanion through deprotonation of the benzylic proton. The electron-withdrawing nature of the two fluorine atoms increases the acidity of this C-H bond, facilitating the formation of a (benzenesulfonyl)difluoromethide anion in analogous systems when treated with a suitable base. cas.cngoogle.com

This in situ-generated anion is a potent nucleophile that can readily participate in substitution reactions with various electrophiles. google.comgoogle.com While studies on this compound itself are not extensively detailed, the reactivity of analogous structures like difluoromethyl phenyl sulfone provides a strong model for its behavior. cas.cngoogle.com The reaction typically proceeds by adding a base to a mixture of the difluoromethyl-containing compound and an electrophile, such as an alkyl halide. google.com This approach leads to the formation of a new carbon-carbon bond at the benzylic position.

Table 1: Illustrative Nucleophilic Substitution via Carbanion Formation

| Reactant (Electrophile) | Base | Product |

|---|---|---|

| Primary Alkyl Iodide (R-I) | Potassium tert-butoxide | 1-(1,1-Difluoroalkyl)-4-ethenylbenzene |

| Primary Alkyl Bromide (R-Br) | Lithium diisopropylamide (LDA) | 1-(1,1-Difluoroalkyl)-4-ethenylbenzene |

| Aldehyde (R-CHO) | n-Butyllithium | 1-(1,1-Difluoro-2-hydroxyalkyl)-4-ethenylbenzene |

This table is illustrative and based on the known reactivity of the difluoromethyl group in analogous compounds.

Aromatic Functionalization of the Benzene (B151609) Ring

Electrophilic Aromatic Substitution Reactions

The functionalization of the benzene ring in this compound via electrophilic aromatic substitution (EAS) is governed by the directing effects of its two substituents. The ethenyl (vinyl) group is an activating group, meaning it increases the rate of reaction relative to benzene and directs incoming electrophiles to the ortho and para positions. Conversely, the difluoromethyl (-CF2H) group is strongly deactivating due to the inductive effect of the electronegative fluorine atoms, directing electrophiles to the meta position. pressbooks.pub

Given that the two groups are in a para relationship, their directing effects converge on the same positions. The activating ethenyl group directs incoming electrophiles to positions 2 and 6 (ortho), while the deactivating difluoromethyl group directs to positions 3 and 5 (meta). The powerful activating effect of the ethenyl group will dominate, making the positions ortho to it the primary sites of substitution. Therefore, electrophilic attack is highly favored at positions 2 and 6.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E+) | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO2+ | 1-(Difluoromethyl)-2-nitro-4-ethenylbenzene |

| Halogenation | Br+, Cl+ | 2-Bromo-1-(difluoromethyl)-4-ethenylbenzene |

| Sulfonation | SO3 | 2-(Difluoromethyl)-5-ethenylbenzenesulfonic acid |

The regioselectivity shown is based on the established principles of directing effects in electrophilic aromatic substitution. pressbooks.pub

Directed ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful synthetic method for the regioselective functionalization of aromatic rings. The strategy relies on the presence of a "directed metalation group" (DMG), which is typically a Lewis basic functional group that can coordinate to an organolithium reagent. wikipedia.orgbaranlab.org This coordination facilitates the deprotonation of the nearest (ortho) proton on the aromatic ring, creating a specific aryllithium intermediate that can then be trapped with an electrophile. wikipedia.org

Common and effective DMGs include amides, carbamates, methoxy, and tertiary amine groups. wikipedia.orgnih.gov In the case of this compound, neither the ethenyl group nor the difluoromethyl group functions as a strong DMG. The difluoromethyl group is electron-withdrawing and lacks the necessary Lewis basic heteroatom for efficient coordination with lithium. The ethenyl group is also not a recognized DMG. Consequently, standard DoM strategies are not expected to be effective for the selective functionalization of this molecule at a position ortho to either substituent. Alternative functionalization at the aromatic ring would need to rely on other methods, such as electrophilic substitution or halogen-metal exchange if a halogen were present on the ring.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly efficient tools in chemical synthesis. researchgate.net While specific MCRs involving this compound as a starting material are not prominently documented, the functional groups present offer potential for its inclusion in such processes.

The ethenyl group is a versatile handle for various transformations. For instance, it could participate in sequences that involve a metal-catalyzed cross-coupling reaction, such as the Heck reaction, as part of a larger MCR cascade. researchgate.net Furthermore, the vinyl group could potentially act as a dienophile or diene in pericyclic MCRs.

Recent developments have shown that difluorocarbene can serve as a carbonyl source in copper-mediated MCRs of amines and aldehydes. nih.gov Although this compound would not be the carbene source, its structural motif is relevant to the types of fluorinated compounds being synthesized. It is conceivable that after suitable derivatization, for example, conversion of the vinyl group to an aldehyde or amine, the resulting molecule could serve as a key building block in isonitrile-based MCRs like the Ugi or Passerini reactions. researchgate.netnih.gov

Polymerization Science of 1 Difluoromethyl 4 Ethenylbenzene

Homopolymerization Mechanisms and Kinetics

Studies have shown that the homopolymerization of 1-(difluoromethyl)-4-ethenylbenzene is unsuccessful under typical polymerization conditions. nih.govumontpellier.fr The presence of the bulky difluoromethyl group at the α-position of the styrene (B11656) monomer appears to inhibit the polymerization process entirely, preventing the formation of even low molecular weight oligomers. nih.gov

Free-Radical Polymerization

Attempts to homopolymerize this compound via free-radical polymerization have been reported to fail. nih.govumontpellier.fr In a study utilizing α,α′-azobis(isobutyronitrile) (AIBN) as a radical initiator, no polymer or oligomer formation was observed, indicating a complete inhibition of the reaction system. nih.gov This suggests that the steric hindrance from the α-difluoromethyl group is too significant for the propagation step to occur in a free-radical mechanism.

Controlled/Living Radical Polymerization Techniques

There is currently no available research data on the successful homopolymerization of this compound using controlled/living radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. fluorine1.ruresearchgate.netnih.govcmu.edunih.gov These methods are generally employed to achieve well-defined polymer architectures, but their application to the homopolymerization of this specific monomer has not been reported.

Anionic Polymerization

Similarly, there are no reports of the successful anionic homopolymerization of this compound. uliege.beuni-bayreuth.desemanticscholar.org Anionic polymerization is sensitive to the structure of the monomer, and the electron-withdrawing nature and steric bulk of the difluoromethyl group may complicate the initiation and propagation steps. rsc.orgresearchgate.netmdpi.com

Copolymerization with Other Monomers

In contrast to its inability to homopolymerize, this compound can be successfully copolymerized with other monomers, leading to the synthesis of novel fluorinated aromatic polymers. nih.govumontpellier.fr

Statistical Copolymerization

The statistical copolymerization of this compound with styrene (ST) has been successfully achieved through bulk radical polymerization. nih.govumontpellier.fr These copolymerizations, initiated by AIBN at 70°C, resulted in the formation of poly(DFMST-co-ST) copolymers with varying compositions. nih.gov The incorporation of the DFMST units into the copolymer was confirmed by 1H, 19F, and 13C NMR spectroscopy. nih.govumontpellier.fr

The resulting poly(DFMST-co-ST) copolymers exhibited molar masses in the range of 1,900 to 17,200 g/mol , with DFMST content ranging from 10.4 to 48.2 mol%. nih.govumontpellier.fr

| Feed Ratio (DFMST/ST) | DFMST in Copolymer (mol%) | Molar Mass (Mn, g/mol) | Reference |

|---|---|---|---|

| 10/90 | 10.4 | 17,200 | nih.govumontpellier.fr |

| 20/80 | 19.5 | 8,500 | nih.gov |

| 30/70 | 28.2 | 5,600 | nih.gov |

| 40/60 | 36.8 | 3,400 | nih.gov |

| 50/50 | 48.2 | 1,900 | nih.gov |

Block Copolymer Synthesis

There is no information available in the surveyed literature regarding the synthesis of block copolymers incorporating this compound. The synthesis of block copolymers typically requires controlled polymerization techniques, and the challenges associated with the reactivity of DFMST may hinder its use in sequential monomer addition to form well-defined block structures. harth-research-group.org

Catalytic Transformations Involving 1 Difluoromethyl 4 Ethenylbenzene

Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govnih.gov For 1-(difluoromethyl)-4-ethenylbenzene, these catalysts facilitate reactions at both the vinyl and difluoromethyl positions.

Copper-catalyzed reactions are valuable for their cost-effectiveness and unique reactivity. While specific copper-catalyzed reactions involving the vinyl group of this compound are a subject of ongoing research, copper catalysis is well-established for difluoromethylation reactions. researchgate.net For instance, copper-mediated difluoromethylation of (hetero)aryl iodides and β-styryl bromides has been achieved using (difluoromethyl)tri-n-butyltin as the difluoromethyl source. researchgate.net These methods highlight the potential for copper catalysts to activate C-CF2H bonds or introduce the CF2H group, suggesting future applications in modifying the difluoromethyl moiety of this compound or its derivatives.

Palladium catalysis is a powerful tool for forming C-C bonds, with reactions like the Heck and Suzuki couplings being fundamental in organic synthesis. nih.govacs.orgacs.org The vinyl group of this compound is a suitable substrate for these transformations.

Heck Reaction: In a visible-light-driven, palladium-catalyzed Heck-type coupling, styrene (B11656) derivatives can be coupled with fluoroalkyl iodides. acs.org This methodology allows for the introduction of various fluoroalkyl chains onto the vinyl group of substrates like this compound under mild, room-temperature conditions without an additional photosensitizer. acs.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is another key reaction. While direct examples with this compound are not prevalent in the provided search results, the general utility of palladium-catalyzed Suzuki reactions for styrene derivatives is well-documented. acs.orgacs.org Furthermore, palladium-catalyzed cross-coupling of arylboronic acids with N-acyl saccharins demonstrates the versatility of palladium catalysis in complex molecule synthesis. acs.org

Negishi Coupling: The Negishi cross-coupling reaction, which couples organozinc compounds with organohalides, is also relevant. nih.govresearchgate.net Palladium-catalyzed Negishi coupling of aryl halides with a (difluoromethyl)zinc reagent has been developed to synthesize difluoromethylated aromatic compounds. researchgate.net This indicates the potential for using palladium to mediate reactions involving the difluoromethyl group or its precursors.

A notable development is the palladium-catalyzed reaction involving a palladium difluorocarbene intermediate for coupling with terminal alkynes, offering a novel route to difluoromethylated alkynes from chlorodifluoromethane (B1668795) (ClCF2H). chinesechemsoc.org

Table 1: Examples of Palladium-Catalyzed Reactions with Styrene Derivatives

| Reaction Type | Substrates | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Heck-Type Fluoroalkylation | Styrenes, Fluoroalkyl iodides | Pd(OAc)₂/Xantphos | Visible-light induced, room temperature, no external photosensitizer. | acs.org |

| Coupling with Terminal Alkynes | Terminal alkynes, ClCF₂H | Pd₂(dba)₃/Xantphos | Uses inexpensive ClCF₂H as a difluorocarbene precursor. | chinesechemsoc.org |

| Negishi Coupling | Aryl halides, (Difluoromethyl)zinc reagent | Pd(dba)₂/DPPF | Provides difluoromethylated aromatic compounds. | researchgate.net |

Nickel catalysis has emerged as a powerful alternative and complement to palladium catalysis, often enabling unique transformations. researchgate.netresearchgate.net

Nickel catalysts have been successfully employed for the reductive cross-coupling of (hetero)aryl chlorides with chlorodifluoromethane (ClCF2H), a process that proceeds via a difluoromethyl radical pathway. researchgate.net This highlights nickel's ability to activate robust C-Cl bonds for difluoromethylation.

In another significant application, nickel catalysis facilitates the defluorinative coupling of aliphatic aldehydes with trifluoromethyl styrenes. chemrxiv.org This reaction reductively couples the two substrates, converting a trifluoromethyl group into a 1,1-difluoroalkene moiety. This strategy could be adapted for transformations involving this compound, potentially modifying the vinyl group. chemrxiv.org

Furthermore, nickel-catalyzed intramolecular cross-electrophile coupling reactions have been developed to synthesize fluorinated cyclopropanes, where a difluoromethyl group acts as an electrophile. researchgate.net This demonstrates the utility of nickel in forming C-C bonds involving the C-CF2H unit.

Table 2: Nickel-Catalyzed Reactions for Fluorinated Compound Synthesis

| Reaction Type | Substrates | Catalyst System | Key Product Type | Reference |

|---|---|---|---|---|

| Reductive Cross-Coupling | (Hetero)aryl chlorides, ClCF₂H | Nickel catalyst | Difluoromethylated aromatics | researchgate.net |

| Defluorinative Coupling | Aliphatic aldehydes, Trifluoromethyl styrenes | NiCl₂·DME / Bipyridine ligand | Homoallylic alcohols with a gem-difluoroalkene motif | chemrxiv.org |

| Intramolecular Cross-Electrophile Coupling | Benzylic ether with a difluoromethyl moiety | Nickel catalyst | Fluorinated cyclopropanes | researchgate.net |

Besides copper, palladium, and nickel, other transition metals like ruthenium, rhodium, and zirconium are instrumental in organic synthesis. youtube.com Ruthenium catalysts, particularly those developed by Grubbs, are renowned for their application in olefin metathesis, a powerful reaction for C-C bond formation. nih.gov While not explicitly detailed for this compound in the search results, this reaction represents a potential avenue for polymerizing or derivatizing the vinyl group. Zirconium reagents, such as Schwartz's reagent, are used in hydrozirconation, which can transform alkenes and alkynes into various functional groups. youtube.com

Organocatalysis in Derivatization

Organocatalysis, which uses small organic molecules as catalysts, has become a major pillar of chemical synthesis, recognized with the Nobel Prize in 2021. nih.gov It offers a metal-free approach to various transformations.

For derivatives of this compound, organocatalysis can be employed in the synthesis of more complex structures. For example, an organocatalytic approach using a CTAB surfactant has been developed for the synthesis of N-acyl saccharins from aldehydes. acs.orgacs.org These activated amides are versatile intermediates for subsequent transformations, including palladium-catalyzed cross-coupling reactions. acs.orgacs.org This two-step sequence, where an aldehyde derived from this compound is first converted to an N-acyl saccharin (B28170) and then subjected to cross-coupling, demonstrates the synergy between organocatalysis and transition metal catalysis.

Iodoarene-catalyzed enantioselective synthesis of β,β-difluoroalkyl halides from α-bromostyrenes is another example of organocatalysis, providing valuable chiral building blocks. nih.gov

Photoredox Catalysis for Radical Generation and Reactions

Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and efficient way to generate radical intermediates. researchgate.netresearchgate.netacs.orgrsc.org This strategy is highly applicable to the functionalization of this compound.

The styrene moiety is a common substrate in photoredox-catalyzed difunctionalization reactions. For instance, a three-component reaction for the simultaneous sulfonylation/arylation of styrenes has been developed using visible light. researchgate.net

Photoredox catalysis is also a powerful tool for generating difluoromethyl radicals from stable precursors. researchgate.netrsc.org These radicals can then be used in various C-H functionalization and addition reactions. For example, the regioselective amino-difluoromethylation of aromatic alkenes has been achieved by combining a sulfonium-based CF2H reagent with a perylene (B46583) photocatalyst. researchgate.net Similarly, the electrochemical reduction of bromodifluoromethyl phenyl sulfide (B99878) can generate (phenylthio)difluoromethyl radicals that add to styrene derivatives. beilstein-journals.org

Dual photoredox/nickel catalysis has emerged as a particularly powerful strategy, combining the radical-generating ability of photoredox catalysis with the cross-coupling prowess of nickel. acs.org This dual system enables the coupling of radical intermediates with aryl halides, opening up new avenues for constructing complex molecules.

Table 3: Compound Names Mentioned in the Article

| Systematic Name | Common Name / Synonym |

|---|---|

| This compound | 4-(difluoromethyl)styrene |

| Chlorodifluoromethane | - |

| (Difluoromethyl)tri-n-butyltin | - |

| Bromodifluoromethyl phenyl sulfide | - |

| N-acyl saccharin | - |

| Cetyltrimethylammonium bromide | CTAB |

| Perylene | - |

Advanced Characterization Methodologies for 1 Difluoromethyl 4 Ethenylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of 1-(difluoromethyl)-4-ethenylbenzene in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton, carbon, and fluorine signals.

The 1H and 13C NMR spectra provide foundational information about the carbon-hydrogen framework of the molecule.

The 1H NMR spectrum is expected to show distinct signals for the vinyl, aromatic, and difluoromethyl protons. The difluoromethyl proton (CHF₂) characteristically appears as a triplet due to coupling with the two equivalent fluorine atoms (2JHF). The vinyl group protons typically present as a system of three signals: a doublet of doublets for the proton on the carbon adjacent to the benzene (B151609) ring, and two doublets for the terminal geminal protons, all with characteristic coupling constants. The aromatic protons, due to the para-substitution pattern, are expected to appear as two distinct doublets.

The 13C NMR spectrum complements the 1H NMR data by identifying all unique carbon environments. The carbon of the difluoromethyl group (CHF₂) is readily identified as a triplet due to the one-bond coupling with the two fluorine atoms (1JCF). The aromatic carbons show four distinct signals, with the carbon directly attached to the difluoromethyl group also exhibiting a triplet splitting, though with a smaller coupling constant (2JCF) rsc.org. The two vinyl carbons will also be present in the aliphatic region of the spectrum.

Table 1: Predicted 1H and 13C NMR Data for this compound Predicted values are based on analogous compounds reported in the literature rsc.orgrsc.org.

1H NMR (in CDCl3)| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (2H) | ~7.55 | d | ~8.1 |

| Aromatic (2H) | ~7.45 | d | ~8.1 |

| -CH=CH2 | ~6.70 | dd | Jtrans ≈ 17.6, Jcis ≈ 10.9 |

| CHF2 | ~6.65 | t | 2JHF ≈ 56.0 |

| -CH=CH 2 (trans) | ~5.80 | d | Jtrans ≈ 17.6 |

13C NMR (in CDCl3)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic C-CHF2 | ~138.0 | t | 2JCF ≈ 22.5 |

| -C H=CH2 | ~136.0 | s | - |

| Aromatic C-CH=CH2 | ~135.0 | s | - |

| Aromatic CH | ~126.5 | s | - |

| Aromatic CH | ~126.0 | t | 3JCF ≈ 6.0 |

| -CH=C H2 | ~115.0 | s | - |

| C HF2 | ~114.0 | t | 1JCF ≈ 240.0 |

19F NMR spectroscopy is indispensable for characterizing fluorine-containing compounds. For this compound, the two fluorine atoms are chemically equivalent. Consequently, the 19F NMR spectrum is expected to show a single signal. This signal will appear as a doublet due to coupling with the single adjacent proton (2JHF). The chemical shift and coupling constant are highly characteristic of the difluoromethyl group attached to a benzene ring rsc.org.

Table 2: Predicted 19F NMR Data for this compound Predicted values are based on analogous compounds reported in the literature rsc.org.

19F NMR (in CDCl3)| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) couplings. For this compound, COSY would show correlations between the three vinyl protons, confirming the -CH=CH₂ fragment. It would also show a correlation between the two adjacent aromatic protons on the benzene ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. It would be used to definitively assign each proton signal to its corresponding carbon signal, for instance, linking the aromatic proton signals to the aromatic carbon signals and the vinyl proton signals to the vinyl carbon signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For this compound, HRMS would be used to confirm the molecular formula C₉H₈F₂ americanelements.com.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈F₂ |

| Nominal Mass | 154 |

| Molecular Weight | 154.16 g/mol americanelements.com |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing volatile compounds like this compound, allowing for its separation from reaction mixtures or impurities and subsequent identification.

The mass spectrum obtained from the MS detector shows the molecular ion (M⁺) peak, which corresponds to the molecular weight of the compound. For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 154. The spectrum also displays a characteristic fragmentation pattern that provides structural clues. Plausible fragmentation pathways include the loss of a fluorine atom ([M-F]⁺ at m/z 135), the loss of the entire difluoromethyl group ([M-CHF₂]⁺ at m/z 103), or cleavage of the vinyl group.

Chromatographic Separations and Analysis

Chromatographic techniques are essential for the purification, separation, and analysis of this compound and its corresponding polymers. These methods allow for the determination of purity, molecular weight, and molecular weight distribution, which are critical parameters for material characterization.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of the this compound monomer and for analyzing reaction mixtures during its synthesis. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this nonpolar compound.

Fluorinated stationary phases can also offer alternative selectivity for halogenated compounds, potentially enhancing separation from non-fluorinated impurities. chromatographyonline.com Detection is typically accomplished using a UV detector, leveraging the strong chromophore of the phenyl ring, usually at a wavelength around 254 nm.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

Size Exclusion Chromatography (SEC) for Polymer Analysis

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight (MW) and polydispersity index (PDI) of poly(this compound). impactanalytical.com This technique separates polymer chains based on their hydrodynamic volume in solution. paint.org

The analysis of fluorinated polystyrene derivatives often utilizes solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). impactanalytical.comchromatographyonline.com Given the structural similarity, these solvents are also suitable for poly(this compound). The choice of solvent is critical to ensure complete dissolution of the polymer without causing interactions with the stationary phase material, which is typically a cross-linked polystyrene-divinylbenzene gel. chromatographyonline.com

Calibration is commonly performed using narrow polystyrene standards. lcms.czresearchgate.net However, it is important to note that interactions between polar solvents like DMF and polystyrene-based columns can sometimes affect the elution of polystyrene standards, potentially leading to inaccuracies in MW determination. chromatographyonline.com Therefore, for highly accurate measurements, multi-angle laser light scattering (MALLS) detection can be coupled with SEC to determine the absolute molecular weight without reliance on column calibration. impactanalytical.comwyatt.com A differential refractometer (DRI) is typically used as the primary concentration detector. impactanalytical.com

Table 2: Typical SEC Conditions for Poly(this compound) Analysis

| Parameter | Condition |

| Column Set | 2 x Polystyrene-Divinylbenzene (PSDVB) |

| Mobile Phase | Tetrahydrofuran (THF) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 35 °C |

| Detection | Differential Refractometer (DRI), MALLS |

| Calibration | Polystyrene Standards |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the chemical structure and functional groups present in this compound and its derivatives.

The IR and Raman spectra of styrene (B11656) and its derivatives are well-characterized. researchgate.netnist.govchemicalbook.com The spectrum of this compound is expected to show characteristic bands corresponding to the vibrations of the vinyl group, the substituted benzene ring, and the difluoromethyl group.

Key vibrational modes for the vinyl group include the C=C stretching vibration and various C-H stretching and bending modes. The aromatic ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, as well as ring stretching vibrations (in-plane skeletal) typically appearing in the 1600-1450 cm⁻¹ region. researchgate.netramanlife.com The substitution pattern on the benzene ring (1,4-disubstituted or para) gives rise to specific out-of-plane C-H bending vibrations.

The difluoromethyl (CHF₂) group introduces vibrations that are not present in standard polystyrene. The C-F stretching vibrations are expected to be strong in the IR spectrum and typically appear in the region of 1100-1000 cm⁻¹. The C-H stretching of the CHF₂ group will be distinct from the aromatic and vinyl C-H stretches.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~3080 | Aromatic C-H Stretch | IR, Raman |

| ~3010 | Vinyl (=C-H) Stretch | IR, Raman |

| ~2990 | Difluoromethyl (-CHF₂) Stretch | IR, Raman |

| ~1630 | Vinyl C=C Stretch | IR, Raman |

| ~1605, 1510, 1415 | Aromatic C=C Ring Stretch | IR, Raman |

| ~1100 - 1000 | C-F Stretch | IR (Strong) |

| ~990, 910 | Vinyl C-H Out-of-Plane Bend | IR (Strong) |

| ~830 | para-Disubstituted Ring C-H Out-of-Plane Bend | IR (Strong) |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the monomer this compound is a liquid at room temperature, its crystalline derivatives or complexes can be analyzed to provide unambiguous structural confirmation, including bond lengths, bond angles, and intermolecular interactions. mdpi.com

For a suitable crystalline derivative of this compound, single-crystal X-ray diffraction analysis would be performed. The process involves mounting a single crystal on a diffractometer and irradiating it with monochromatic X-rays. nist.govmdpi.com The resulting diffraction pattern is collected and processed to determine the unit cell parameters and the symmetry of the crystal lattice (space group).

The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares techniques. mdpi.com This refinement process optimizes the atomic coordinates and thermal parameters to best fit the experimentally observed diffraction data. The final structural model provides precise information on the conformation of the molecule, including the planarity of the benzene ring and the orientation of the ethenyl and difluoromethyl substituents. This data is invaluable for understanding structure-property relationships.

Table 4: Representative Crystallographic Data Table for a Hypothetical Derivative

| Parameter | Value |

| Empirical Formula | C₉H₈F₂ |

| Formula Weight | 154.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| β (deg) | 98.618(1) |

| Volume (ų) | 900.07(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.138 |

| Absorption Coeff. (mm⁻¹) | 0.095 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.125 |

Theoretical and Computational Investigations of 1 Difluoromethyl 4 Ethenylbenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 1-(difluoromethyl)-4-ethenylbenzene. These calculations provide a detailed picture of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For aromatic compounds like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can accurately predict various molecular properties. scispace.com

Table 1: Calculated Electronic Properties of Ethenylbenzene (Styrene) using DFT (B3LYP/6-31G(d,p))

| Property | Gas Phase | Aqueous Phase |

| Total Energy (au) | -309.9 | -309.9 |

| Dipole Moment (Debye) | 0.13 | 0.20 |

| HOMO Energy (eV) | -6.12 | -6.08 |

| LUMO Energy (eV) | -0.25 | -0.28 |

| HOMO-LUMO Gap (eV) | 5.87 | 5.80 |

This table presents representative data for the parent compound, ethenylbenzene, to illustrate the outputs of DFT calculations. The presence of the difluoromethyl group in this compound would alter these values.

Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting sites prone to nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the ethenyl-substituted benzene (B151609) ring, similar to styrene (B11656). globalresearchonline.net The LUMO is also anticipated to be distributed over the π-system of the aromatic ring and the vinyl group. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and electronic excitation properties. A smaller HOMO-LUMO gap generally implies higher reactivity. The electron-withdrawing difluoromethyl group would likely lower the energies of both the HOMO and LUMO compared to unsubstituted styrene and may slightly increase the HOMO-LUMO gap.

Computational Modeling of Reaction Mechanisms

Computational modeling is an invaluable tool for investigating the pathways of chemical reactions involving this compound. It allows for the detailed examination of reaction intermediates and energy barriers.

Transition state (TS) analysis is employed to identify the highest energy point along a reaction coordinate, which corresponds to the transition state. The structure and energy of the TS determine the activation energy of a reaction, and thus its rate. For reactions involving the ethenyl group of this compound, such as polymerization or addition reactions, computational methods can be used to locate the transition state structures.

For example, in a hypothetical electrophilic addition to the vinyl group, DFT calculations could model the approach of an electrophile and map the potential energy surface to find the transition state. The geometry of the TS would reveal the extent of bond-making and bond-breaking at this critical point.

Reaction coordinate mapping, also known as potential energy surface (PES) scanning, involves calculating the energy of the system as a function of one or more geometric parameters that define the progress of a reaction. This provides a detailed profile of the energy changes that occur as reactants are converted into products, passing through any transition states and intermediates.

For a molecule like this compound, mapping the reaction coordinate for the rotation of the difluoromethyl group or the ethenyl group relative to the benzene ring can provide insights into conformational barriers and preferences.

Conformation Analysis and Stereochemical Prediction

The spatial arrangement of atoms in a molecule, or its conformation, can significantly impact its physical and chemical properties. Computational methods are widely used to predict the most stable conformations of flexible molecules.

For this compound, the primary conformational flexibility arises from the rotation around the single bonds connecting the difluoromethyl and ethenyl groups to the benzene ring. Conformational analysis would involve systematically rotating these groups and calculating the relative energies of the resulting conformers. It is expected that the planar or near-planar conformations, where steric hindrance between the substituents and the ortho-hydrogens of the benzene ring is minimized, would be the most stable. The presence of the difluoromethyl group can introduce specific intramolecular interactions, such as weak hydrogen bonds, that may influence the conformational landscape. nih.gov

Prediction of Spectroscopic Properties

The prediction of spectroscopic properties through computational methods is a powerful tool for characterizing novel compounds. For this compound, these predictions provide a baseline for experimental validation and offer insights into the molecule's electronic and structural nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural elucidation of this compound. While direct computational studies on this specific molecule are not extensively documented in public literature, predictions can be extrapolated from structurally similar compounds and established computational models.

For instance, the experimental NMR data for the closely related α-(difluoromethyl)styrene provides a strong foundation for these predictions. In α-(difluoromethyl)styrene, the proton of the difluoromethyl group (CF₂H) exhibits a characteristic triplet in the ¹H NMR spectrum at approximately 6.42 ppm, with a large coupling constant (²JH-F) of around 55.3 Hz due to the two adjacent fluorine atoms. rsc.org The vinylic protons appear as singlets around 5.75 and 5.69 ppm. rsc.org

For this compound, the chemical shifts would be influenced by the additional ethenyl group at the para position. The aromatic protons would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons of the 4-ethenyl group would present as a vinyl system, typically with a doublet of doublets for the proton on the α-carbon and two doublets for the terminal protons.

The ¹³C NMR spectrum is also highly informative. In α-(difluoromethyl)styrene, the difluoromethyl carbon (CF₂H) shows a prominent triplet centered around 115.4 ppm with a large one-bond carbon-fluorine coupling constant (¹JC-F) of approximately 239.6 Hz. rsc.org The carbon of the vinyl group attached to the ring (C=CH₂) appears as a triplet at about 141.9 ppm due to a two-bond carbon-fluorine coupling (²JC-F) of around 19.9 Hz. rsc.org For this compound, similar patterns are expected, with additional signals corresponding to the carbons of the 4-ethenyl group.

A summary of predicted NMR data, based on these extrapolations, is presented below:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Constants |

| CF₂H | ~6.4 | - | ²JH-F ≈ 55 Hz |

| C F₂H | - | ~115 (triplet) | ¹JC-F ≈ 240 Hz |

| Aromatic H | ~7.3 - 7.6 (two doublets) | ~127 - 140 | |

| Ethenyl α-H | ~6.7 (dd) | - | |

| Ethenyl β-H (cis) | ~5.8 (d) | - | |

| Ethenyl β-H (trans) | ~5.3 (d) | - | |

| Ethenyl C | - | ~115, ~136 |

Infrared (IR) and UV-Vis Spectroscopy:

Computational methods can also predict the vibrational frequencies in an IR spectrum and the electronic transitions in a UV-Vis spectrum. The IR spectrum of this compound is expected to show characteristic C-F stretching vibrations, typically in the region of 1100-1000 cm⁻¹. The vinyl group would contribute C=C stretching and C-H bending vibrations.

UV-Vis spectroscopy predictions would likely indicate absorption maxima related to the π-π* transitions within the styrenic system. The presence of the difluoromethyl group may cause a slight shift in the absorption wavelength compared to styrene.

Molecular Dynamics Simulations in Polymer Systems

Force Fields and Simulation Setup:

To perform MD simulations, a force field is required to describe the potential energy of the system as a function of its atomic coordinates. For fluorinated polymers, specialized force fields that accurately model carbon-fluorine interactions are necessary. Reactive force fields like ReaxFF have been successfully used to simulate the behavior of fluorinated polystyrenes, including bond scission and formation under various conditions. semanticscholar.org

A typical simulation would involve constructing an amorphous cell of poly(this compound) chains. The system would then be equilibrated to the desired temperature and pressure to obtain a realistic polymer melt or glassy state.

Predicted Properties from MD Simulations:

MD simulations can be used to predict a range of properties for poly(this compound):

Glass Transition Temperature (Tg): By simulating the polymer at different temperatures and observing changes in properties like density or mobility, the glass transition temperature can be estimated. The introduction of the difluoromethyl group is expected to influence the chain packing and intermolecular interactions, thereby affecting the Tg compared to polystyrene.

Mechanical Properties: Stress-strain curves can be generated from simulations to predict mechanical properties such as Young's modulus, providing an understanding of the material's stiffness and strength.

Dielectric Properties: The presence of polar C-F bonds suggests that poly(this compound) may have interesting dielectric properties. MD simulations can be used to calculate the dielectric constant, which is a crucial parameter for applications in electronics. Research on other fluorinated cross-linked polystyrenes has shown that the incorporation of fluorine can lead to materials with low dielectric constants and good thermal stability. rsc.org

Thermal Stability: Reactive MD simulations can model the pyrolysis of the polymer, predicting the degradation pathways and the onset temperature of thermal decomposition. mdpi.com This is particularly relevant for assessing the material's performance at elevated temperatures.

The following table summarizes the types of data that can be obtained from MD simulations of poly(this compound):

| Property | Simulation Method | Expected Insights |

| Glass Transition Temperature (Tg) | NVT/NPT simulations with temperature ramping | Understanding the effect of the CF₂H group on polymer chain mobility and packing. |

| Mechanical Properties | Uniaxial deformation simulations | Prediction of stiffness, strength, and ductility. |

| Dielectric Constant | Simulations in the presence of an external electric field | Assessment of suitability for electronic applications. |

| Thermal Stability | Reactive MD (ReaxFF) simulations at high temperatures | Identification of degradation mechanisms and prediction of service temperature limits. |

Applications of 1 Difluoromethyl 4 Ethenylbenzene in Advanced Organic Synthesis and Materials Development

Precursor in the Synthesis of Fluorine-Containing Heterocycles

The vinyl group of 1-(difluoromethyl)-4-ethenylbenzene serves as a reactive handle for various cycloaddition reactions, providing a pathway to a range of fluorine-containing heterocyclic compounds. While specific examples detailing the use of this compound in the synthesis of heterocycles such as pyridines, quinolines, and indoles are not extensively documented in the reviewed literature, the reactivity of the styrene (B11656) moiety is well-established and allows for hypothetical synthetic routes.

For instance, [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes could lead to the formation of substituted cyclohexene rings, which can be further elaborated into more complex heterocyclic systems. Similarly, [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrile oxides would provide access to five-membered heterocycles such as triazoles and isoxazoles, respectively. The electron-withdrawing nature of the difluoromethyl group can influence the regioselectivity and stereoselectivity of these cycloaddition reactions.

While the direct synthesis of fluorine-containing pyridines, quinolines, and indoles from this compound is not explicitly described, the general principles of heterocyclic synthesis suggest its potential as a valuable precursor. Further research is needed to explore and document these synthetic transformations.

Building Block for Functional Organic Materials

The presence of a polymerizable vinyl group makes this compound an attractive monomer for the synthesis of functional organic materials with tailored properties.

The homopolymerization of this compound would yield poly(this compound), a fluorinated polystyrene derivative. While specific studies on the homopolymerization of this particular monomer are scarce, research on the radical copolymerization of a related isomer, α-(difluoromethyl)styrene (DFMST), with styrene (ST) provides valuable insights into the potential properties of such polymers.

In a study on the bulk radical copolymerization of DFMST and ST, it was observed that the incorporation of DFMST units into the polystyrene backbone influenced the thermal properties of the resulting copolymers. Although the homopolymerization of DFMST was unsuccessful under the studied conditions, copolymers with varying compositions were synthesized.

| Monomer Feed Ratio (DFMST/ST) | DFMST in Copolymer (mol%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |

| 10/90 | 10.4 | 17,200 | 1.8 | 98 |

| 20/80 | 18.2 | 11,500 | 1.7 | 101 |

| 30/70 | 25.8 | 7,800 | 1.6 | 104 |

| 40/60 | 33.6 | 5,400 | 1.5 | 107 |

| 50/50 | 40.1 | 3,200 | 1.4 | 109 |

| 60/40 | 48.2 | 1,900 | 1.3 | Not Reported |

Data adapted from a study on the copolymerization of α-(difluoromethyl)styrene and styrene.

The monomer reactivity ratios were determined to be r(DFMST) = 0.0 and r(ST) = 0.70 ± 0.05 at 70 °C, indicating that DFMST is less reactive than styrene and tends to retard the polymerization rate. The resulting copolymers exhibited glass transition temperatures (Tg) that increased with the DFMST content, suggesting that the incorporation of the difluoromethylstyrene unit enhances the rigidity of the polymer chain.

These findings suggest that copolymers of this compound with other vinyl monomers could offer a route to materials with tunable thermal and mechanical properties. The fluorine content would also be expected to impart low surface energy and hydrophobicity to the resulting polymers.

Fluorinated polymers are of significant interest in the field of organic electronics due to their potential to influence the electronic properties and stability of devices. The introduction of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a polymer, which can be advantageous for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

While there is no specific literature detailing the application of poly(this compound) in organic electronic devices, the structural features of the monomer suggest its potential utility. The difluoromethylphenyl group could serve as a building block for semiconducting polymers with modified electronic characteristics. Copolymers incorporating this compound could be designed to have specific energy levels for efficient charge injection and transport in OLEDs or to optimize the open-circuit voltage in OPVs. Further research into the synthesis and characterization of polymers and copolymers derived from this compound is necessary to evaluate their performance in electronic and optoelectronic applications.

Utility in Agrochemical and Pharmaceutical Intermediate Synthesis (Synthetic Strategies Only)

The difluoromethyl group is a recognized bioisostere for hydroxyl, thiol, and other functional groups, making it a valuable moiety in the design of new agrochemicals and pharmaceuticals. The vinyl group of this compound provides a versatile platform for a variety of chemical transformations to access complex molecular architectures.

Synthetic strategies that could leverage this compound include:

Oxidation: The vinyl group can be oxidatively cleaved to yield a difluoromethyl-substituted benzaldehyde, a key intermediate for the synthesis of various aromatic compounds.

Hydroboration-Oxidation: This reaction would convert the vinyl group to a primary alcohol, providing a difluoromethyl-substituted phenylethanol derivative that can be further functionalized.

Heck and Suzuki Couplings: While the vinyl group itself is a coupling partner, functionalization of the aromatic ring could be followed by cross-coupling reactions to build more complex molecular scaffolds.

Although specific synthetic routes to commercial agrochemicals or pharmaceuticals starting from this compound are not reported in the available literature, its structure makes it a plausible starting material for the synthesis of molecules containing the difluoromethylphenyl pharmacophore.

Development of Novel Reagents and Ligands

The reactivity of the vinyl group and the potential for functionalization of the aromatic ring of this compound make it a candidate for the development of novel reagents and ligands for catalysis.

For instance, the vinyl group could be used to anchor the difluoromethylphenyl moiety to a solid support, creating a functionalized resin for use in solid-phase synthesis or as a scavenger resin. Furthermore, the introduction of coordinating groups onto the aromatic ring could lead to the synthesis of novel ligands for transition metal catalysis. The electronic properties of such ligands would be influenced by the difluoromethyl group, potentially leading to catalysts with unique reactivity and selectivity. As with other applications, the development of new reagents and ligands based on this compound is an area that requires further exploration.

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(difluoromethyl)-4-ethenylbenzene, and how can purity be optimized?

- Methodology : The compound can be synthesized via difluoromethylation of 4-ethenylphenol derivatives using sodium 2-chloro-2,2-difluoroacetate as a fluorinating agent under basic conditions (e.g., cesium carbonate in DMF). Gas evolution during the reaction necessitates an oil bubbler to manage pressure .

- Purity Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by NMR to confirm the absence of monofluorinated byproducts. Hexane recrystallization improves yield (65–80% reported) .

Q. How can researchers characterize the electronic effects of the difluoromethyl group in this compound?

- Methodology :

- Spectroscopy : Compare and NMR chemical shifts with non-fluorinated analogs to assess inductive effects. For example, the difluoromethyl group deshields adjacent protons by ~0.3–0.5 ppm .

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and quantify bond polarization .

Q. What are the key stability considerations for storing this compound?

- Guidelines :

- Store under inert gas (argon) at –20°C to prevent oxidation of the ethenyl group.

- Avoid exposure to light or moisture, which may hydrolyze the difluoromethyl group to carbonyl derivatives .

Advanced Research Questions

Q. How does the ethenyl group influence regioselectivity in cross-coupling reactions involving this compound?

- Experimental Design :

- Perform Sonogashira coupling with aryl halides using Pd(PPh)/CuI catalysts. The ethenyl group directs coupling to the para position, with steric effects quantified via Hammett constants ( ~ –0.15) .

- Contrast reactivity with ethynyl analogs (e.g., 1-chloro-4-ethynylbenzene) to isolate electronic vs. steric contributions .

Q. What contradictions exist in the literature regarding fluorination’s impact on bioactivity, and how can they be resolved?

- Analysis :

- Contradiction : Fluorine’s inductive effect enhances metabolic stability but may reduce binding affinity in some targets due to steric bulk .

- Resolution : Conduct comparative studies with monofluorinated and non-fluorinated analogs. For example, replace –CFH with –CH and measure IC values against cytochrome P450 isoforms .

Q. How can computational modeling predict the environmental adsorption behavior of this compound?

- Methodology :

- Use Molecular Dynamics (MD) simulations to model interactions with indoor surfaces (e.g., silica or cellulose). Parameters include LogP (predicted ~2.8) and polar surface area (PSA ~20 Å) .

- Validate with experimental adsorption isotherms under controlled humidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。